2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-methoxybenzylamine with a pyrazole derivative under specific conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst, with the reaction mixture being refluxed for several hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of dyes and pigments, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: This compound has a similar pyrazole ring but lacks the methoxyphenyl group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its combination of a pyrazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O2/c1-18-13-4-2-11(3-5-13)8-14-12-9-15-16(10-12)6-7-17/h2-5,9-10,14,17H,6-8H2,1H3 |
InChI Key |
BAFHVUSDFILYKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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